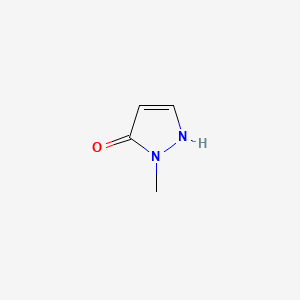![molecular formula C18H21N3O2S B2399514 N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 933203-64-6](/img/structure/B2399514.png)
N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Molecular Investigations
Studies on amide derivatives, such as those related to N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide, have provided insights into their spatial orientations and interactions with anions. For instance, research by Kalita and Baruah (2010) demonstrated how the protonated perchlorate salt of a similar stretched amide exhibits a tweezer-like geometry, facilitating self-assembly through weak interactions and forming a channel-like structure (Kalita & Baruah, 2010). Such findings are crucial for the development of new materials with tailored properties.
Pharmacological Applications
The pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the query compound, has led to the identification of potent and selective allosteric inhibitors of kidney-type glutaminase. These inhibitors, as studied by Shukla et al. (2012), exhibit potential in attenuating the growth of cancer cells, highlighting the therapeutic applications of such compounds in oncology (Shukla et al., 2012).
Antimicrobial Activity
Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to explore their antimicrobial efficacy. Their research demonstrated the potential of these compounds as antimicrobial agents against various bacterial and fungal strains, underscoring the broad-spectrum antimicrobial applications of such chemical frameworks (Baviskar et al., 2013).
Anticancer Research
The investigation of benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors by Alsaid et al. (2017) exemplifies the application of quinazolin-based compounds in cancer research. These compounds showed high cytotoxic activity against the A549 lung cancer cell line and potent inhibition of EGFR tyrosine kinase enzyme, suggesting their promise as anticancer agents (Alsaid et al., 2017).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-12-7-9-13(10-8-12)19-16(22)11-24-17-14-5-3-4-6-15(14)20-18(23)21-17/h7-10H,2-6,11H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEWEMMHYPOEIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate](/img/structure/B2399431.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2399438.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)
![4,5-dichloro-N-[(2-chlorophenyl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2399444.png)




